Cas no 4292-12-0 (1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a key acetylated derivative of D-glucose, widely used as an intermediate in carbohydrate chemistry and pharmaceutical synthesis. Its fully acetylated structure enhances stability and solubility in organic solvents, facilitating selective deprotection or further functionalization. This compound is particularly valuable in glycosylation reactions, where it serves as a glycosyl donor for the synthesis of oligosaccharides and glycoconjugates. The acetyl groups provide steric and electronic control, improving reaction yields and regioselectivity. Additionally, its crystalline nature ensures high purity, making it suitable for precise synthetic applications. Its utility in drug development and biochemical research underscores its importance as a versatile building block in organic and medicinal chemistry.
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose structure
4292-12-0 structure
Product name:1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
CAS No:4292-12-0
MF:C14H20O10
MW:348.302605628967
CID:44908
PubChem ID:11089343

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
    • TETRA-O-ACETYL-A-D-GLUCOPYRANOSE, 1,3,4,6-(RG)
    • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 1,3,4,6-Tetra-O-acetyl-D-glucopyranose
    • 1-Bromo-a-D-glucose Tetraacetate
    • a-Acetobromoglucose
    • a-Bromoglucose Tetraacetate
    • a-D-Acetobromoglucose
    • BS-28046
    • 4692-12-0
    • DTXSID401281122
    • [(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
    • .alpha.-D-Glucopyranose,1,3,4,6-tetraacetate
    • 4292-12-0
    • alpha-D-Glucopyranose, 1,3,4,6-tetraacetate
    • SCHEMBL1337942
    • 1,3,4,6-Tetra-O-acetylalpha-D-glucopyranose
    • (2R,3R,4R,5R,6R)-6-(acetoxymethyl)-3-hydroxytetrahydro-2H-pyran-2,4,5-triyl triacetate
    • [(2R,3R,4R,5R,6R)-3,4,6-TRIS(ACETYLOXY)-5-HYDROXYOXAN-2-YL]METHYL ACETATE
    • Inchi: 1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
    • InChI Key: SHBHJRVMGYVXKK-UHFFFAOYSA-N
    • SMILES: C(OC1OC(COC(=O)C)C(OC(=O)C)C(OC(=O)C)C1O)(=O)C

Computed Properties

  • Exact Mass: 348.1056
  • Monoisotopic Mass: 348.10564683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.49
  • Boiling Point: 412°Cat760mmHg
  • Flash Point: 203°C
  • Refractive Index: 1.492
  • PSA: 134.66
  • LogP: -0.93820

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF60676-1g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
1g
$188.00 2024-04-20
1PlusChem
1P00C18K-1g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
1g
$128.00 2025-02-25
A2B Chem LLC
AF60676-5g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
5g
$627.00 2024-04-20
A2B Chem LLC
AF60676-10g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
10g
$1037.00 2024-04-20
1PlusChem
1P00C18K-250mg
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
250mg
$60.00 2025-02-25
A2B Chem LLC
AF60676-250mg
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
250mg
$81.00 2024-04-20
1PlusChem
1P00C18K-5g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4292-12-0 95%
5g
$394.00 2025-02-25

Additional information on 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose

Introduction to 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS No. 4292-12-0)

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS No. 4292-12-0) is a derivative of D-glucose, a fundamental monosaccharide that plays a crucial role in various biological processes. This compound is extensively used in the synthesis of complex carbohydrates and glycoconjugates, making it an essential intermediate in the fields of organic chemistry and medicinal chemistry. The acetylation of glucose at specific hydroxyl groups not only enhances its stability but also provides a platform for further chemical modifications, thereby broadening its applications in research and pharmaceutical development.

The structure of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose consists of a six-membered pyranose ring with four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6. This configuration imparts unique chemical properties to the molecule, such as increased solubility in organic solvents and reduced reactivity towards nucleophilic attack. These properties make it an ideal starting material for the synthesis of more complex glycosides and oligosaccharides.

In recent years, significant advancements have been made in the understanding and application of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose. For instance, a study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in the synthesis of glycolipids for cancer immunotherapy. The researchers demonstrated that by attaching specific carbohydrate moieties to lipid molecules using 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose, they could enhance the immunogenicity of cancer cells and improve the efficacy of therapeutic interventions.

Another notable application of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is in the field of glycoengineering. A research group at the University of California reported the successful use of this compound to synthesize glycoproteins with enhanced biological activity. By precisely controlling the glycosylation patterns using 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose, they were able to produce proteins with improved stability and therapeutic potential. This work has significant implications for the development of novel biopharmaceuticals.

The synthesis of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose typically involves a multi-step process that includes acetylation reactions followed by purification steps to ensure high purity and yield. The acetylation can be achieved using acetic anhydride under controlled conditions to selectively protect the hydroxyl groups. Recent improvements in synthetic methods have led to more efficient and environmentally friendly processes. For example, a green chemistry approach utilizing microwave-assisted reactions has been shown to significantly reduce reaction times and waste production.

The safety and handling of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose are important considerations for researchers and industrial users. While this compound is not classified as hazardous or toxic under standard regulations, proper precautions should be taken during handling to avoid skin contact or inhalation. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS No. 4292-12-0) is a versatile and valuable compound with wide-ranging applications in organic chemistry and medicinal research. Its unique chemical properties make it an indispensable intermediate for the synthesis of complex carbohydrates and glycoconjugates. Ongoing research continues to uncover new uses and potential therapeutic applications for this compound, further solidifying its importance in modern scientific endeavors.

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